molecular formula C8H7ClO3 B6612081 2-(3-chloro-2-hydroxyphenyl)acetic acid CAS No. 88491-45-6

2-(3-chloro-2-hydroxyphenyl)acetic acid

Cat. No.: B6612081
CAS No.: 88491-45-6
M. Wt: 186.59 g/mol
InChI Key: DTNFNUJOSOFRGI-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-2-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the chlorination of 2-hydroxyphenylacetic acid. The reaction typically proceeds as follows:

    Starting Material: 2-Hydroxyphenylacetic acid.

    Chlorination: The hydroxyl group at the ortho position is protected, and the compound is subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chlorine atom can be reduced to form a hydroxyphenylacetic acid derivative.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium amide or Grignard reagents under appropriate conditions.

Major Products:

    Oxidation: Formation of 2-(3-chloro-2-oxo-phenyl)acetic acid.

    Reduction: Formation of 2-(2-hydroxyphenyl)acetic acid.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Chloro-2-hydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Hydroxyphenylacetic acid: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    3-Chloro-4-hydroxyphenylacetic acid: Has the chlorine and hydroxyl groups at different positions, leading to distinct chemical properties.

    2-Chlorophenylacetic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 2-(3-Chloro-2-hydroxyphenyl)acetic acid is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for targeted modifications and applications in various fields.

Biological Activity

2-(3-Chloro-2-hydroxyphenyl)acetic acid, also known as 3-chloro-4-hydroxyphenylacetic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H7ClO3C_8H_7ClO_3. The structural characteristics include a chloro group and a hydroxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Synthesis methods typically involve the chlorination of phenolic compounds followed by acylation processes. For instance, chloroacetylation of m-aminophenols has been reported, leading to derivatives with varying biological activities .

Antimicrobial Activity

One of the primary areas of research surrounding this compound is its antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus8 - 14
Bacillus subtilis8 - 14
Escherichia coli6 - 12
Pseudomonas aeruginosaWeak activity (6 mm)

The compound demonstrated appreciable activity against Staphylococcus aureus and Bacillus subtilis, while showing weaker effects against Pseudomonas aeruginosa . Notably, it did not exhibit antifungal activity against Candida albicans or Aspergillus species.

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted on various synthesized derivatives of phenolic acids showed that this compound exhibited notable antibacterial effects comparable to established antibiotics . The screening involved measuring inhibition zones on agar plates, confirming its potential as an antimicrobial agent.
  • Carcinogenicity Assessment : While direct studies on the carcinogenic potential of this specific compound are sparse, broader research into similar chlorinated phenolic compounds suggests that they can influence carcinogenic pathways at low doses . This highlights the need for further investigation into the safety profile of this compound.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in the fields of antimicrobial and anti-inflammatory therapies. The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics amidst rising resistance issues.

Future studies should aim to elucidate the mechanisms underlying its biological activities and assess its safety profile through comprehensive toxicological evaluations. Additionally, exploring its potential in combination therapies could yield beneficial results in treating resistant infections.

Properties

IUPAC Name

2-(3-chloro-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNFNUJOSOFRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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